![molecular formula C9H15NO3 B13808151 N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the oxetane ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxetane derivative with acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-4-oxothietan-3-yl)acetamide: This compound contains a thietane ring instead of an oxetane ring. The presence of sulfur in the thietane ring can lead to different chemical and biological properties.
N-(2,2-dimethyl-4-oxo-3-oxetanyl)acetamide: This compound is structurally similar but may have different substituents on the oxetane ring.
Uniqueness
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is unique due to the presence of the oxetane ring, which imparts specific chemical reactivity and biological activity. The combination of the oxetane ring with the acetamide group makes this compound distinct from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-5-4-7-8(12)13-9(7,2)3/h7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
KKNQWDMMABZLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1C(=O)OC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


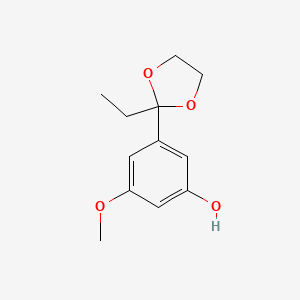
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
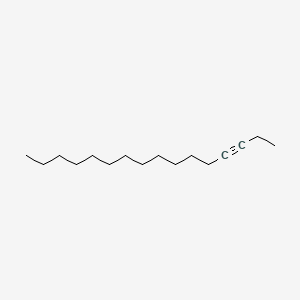
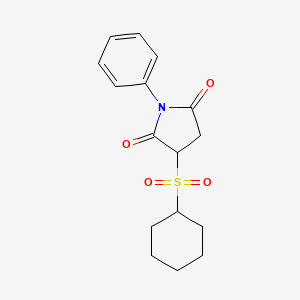
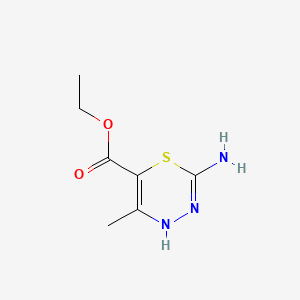

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
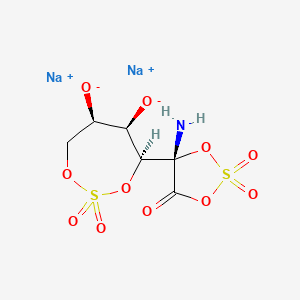

![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

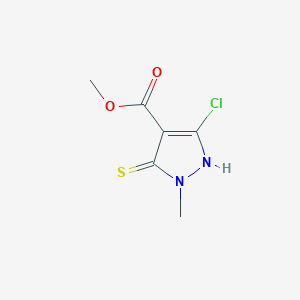
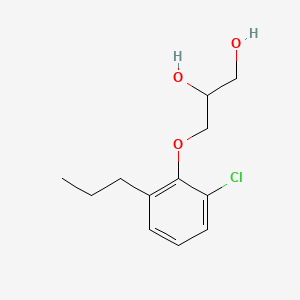
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
